Urosodeoxycholic Acid Impurity 21
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in an API. pharmaffiliates.com This process is of paramount importance for several reasons. Even minute quantities of impurities can potentially alter the API's stability, bioavailability, and therapeutic effect. simsonpharma.com More critically, some impurities may be toxic, mutagenic, or carcinogenic, posing a direct risk to patient safety.
The impurity profile of a drug substance is a unique signature of its manufacturing process. pharmaffiliates.com It provides a comprehensive picture of the by-products, intermediates, degradation products, and other extraneous substances that may be present in the final API. pharmaffiliates.comsimsonpharma.com A consistent and well-defined impurity profile is a key indicator of a robust and controlled manufacturing process. drugfuture.com Regulatory authorities worldwide mandate thorough impurity profiling to ensure the quality, safety, and consistency of pharmaceutical products. unpad.ac.idnih.gov
Advanced analytical techniques are the cornerstone of impurity profiling. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the separation and quantification of impurities, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in their structural elucidation. unpad.ac.idanalyticachemie.in
Overview of Ursodeoxycholic Acid (UDCA) as a Therapeutic Agent
Ursodeoxycholic acid (UDCA) is a secondary bile acid that is naturally present in small amounts in human bile. uspbpep.comsynzeal.com It is the 7β-epimer of chenodeoxycholic acid. synzeal.com For decades, UDCA has been a valuable therapeutic agent, primarily for the treatment of certain liver and gallbladder conditions. uspbpep.comcymitquimica.comresearchgate.net
Its therapeutic applications include:
Dissolution of cholesterol gallstones: UDCA reduces the cholesterol saturation of bile, leading to the gradual dissolution of cholesterol-rich gallstones. uspbpep.comresearchgate.net
Primary Biliary Cholangitis (PBC): UDCA is the first-line treatment for PBC, an autoimmune disease that causes progressive destruction of the bile ducts. uspbpep.comcymitquimica.com It helps improve liver function and can slow the progression of the disease. cymitquimica.commdpi.com
Other Cholestatic Liver Diseases: UDCA is also used in the management of other cholestatic conditions such as primary sclerosing cholangitis and intrahepatic cholestasis of pregnancy. mdpi.com
The mechanisms of action of UDCA are multifaceted and include the protection of liver cells from the toxic effects of other bile acids, stimulation of bile flow, and anti-inflammatory and immunomodulatory effects. uspbpep.comcymitquimica.commdpi.com
Classification and Nomenclature of Impurities in Pharmaceutical Contexts
Pharmaceutical impurities are broadly classified into three main categories according to the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents. pharmaffiliates.comindexcopernicus.comsynthinkchemicals.com
Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, and catalysts. pharmaffiliates.comindexcopernicus.com Organic impurities can be either identified or unidentified and volatile or non-volatile. pharmaffiliates.com
Inorganic Impurities: These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual metals. pharmaffiliates.comindexcopernicus.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API. pharmaffiliates.comindexcopernicus.com They are classified into three classes based on their toxicity risk. pharmaffiliates.comindexcopernicus.com
The nomenclature of impurities can follow several conventions. They may be referred to by their specific chemical names, or, as is common in pharmacopoeial monographs, they are assigned a lettered designation (e.g., Impurity A, Impurity B). pharmaffiliates.comdrugfuture.com This standardized nomenclature facilitates communication and regulatory submissions. As previously stated, "Ursodeoxycholic Acid Impurity 21" is not a standard designation found in the official pharmacopoeias.
Regulatory Frameworks Governing Pharmaceutical Impurities
Strict regulatory frameworks are in place to control the levels of impurities in pharmaceutical products, ensuring patient safety. Key regulatory bodies and their guidelines include:
International Council for Harmonisation (ICH): The ICH has established a set of globally recognized guidelines for the control of impurities. nih.govnih.gov
ICH Q3A(R2): This guideline pertains to impurities in new drug substances and sets thresholds for reporting, identification, and qualification of impurities. nih.govtlcstandards.com
ICH Q3B(R2): This guideline focuses on impurities in new drug products. nih.govtlcstandards.com
ICH Q3C(R9): This guideline provides permissible daily exposures for residual solvents. nih.govtlcstandards.com
ICH M7: This guideline addresses the assessment and control of DNA reactive (mutagenic) impurities. tlcstandards.com
U.S. Food and Drug Administration (FDA): The FDA has its own set of regulations and guidelines that are largely harmonized with the ICH guidelines. analyticachemie.innih.gov
European Medicines Agency (EMA): The EMA also provides a comprehensive set of guidelines for the control of impurities in medicinal products, which are aligned with the ICH standards. analyticachemie.innih.govtlcstandards.com
These regulatory frameworks establish identification and qualification thresholds for impurities. If an impurity exceeds the identification threshold, its structure must be determined. If it exceeds the qualification threshold, its safety must be evaluated.
Research Gaps and Future Directions in UDCA Impurity Studies
While the impurity profile of UDCA has been well-characterized in pharmacopoeias, there are still areas for further research. The development of more sensitive and efficient analytical methods for the detection and quantification of trace-level impurities is an ongoing endeavor. researchgate.net This includes the use of advanced hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) for the rapid identification of unknown impurities. nih.gov
Furthermore, the synthesis of UDCA from alternative, more sustainable sources, such as plant-derived starting materials, presents new challenges and opportunities for impurity profiling. nih.govnih.govsigmaaldrich.com The impurity profiles of UDCA produced through these novel synthetic routes may differ from those of UDCA derived from traditional animal sources, necessitating comprehensive characterization and toxicological evaluation.
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYACJGHNRIFCT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Formation Mechanisms of Ursodeoxycholic Acid Impurities
Degradation-Related Impurities
Degradation-related impurities are formed when the drug substance degrades during storage or handling due to exposure to factors like light, heat, humidity, or reactive excipients. Forced degradation studies are performed to identify potential degradation products that could form under stress conditions. For UDCA, this could involve oxidation of the hydroxyl groups to form keto-derivatives or other oxidative degradation products. The identification and control of these impurities are crucial for ensuring the stability and shelf-life of the final pharmaceutical product. researchgate.net
Information regarding "Ursodeoxycholic Acid Impurity 21" is not publicly available.
Extensive research has been conducted to gather information on the specific chemical compound "Ursodeoxycholic Acid Impurity 21." However, no publicly accessible scientific literature, research findings, or data could be located for this particular impurity.
The information available pertains to the general degradation, metabolic pathways, and known impurities of the parent compound, Ursodeoxycholic Acid (UDCA). This includes studies on its breakdown under various conditions and its transformation by metabolic processes.
While there is information on various identified impurities of UDCA, often designated with letters (e.g., Impurity A, G, H) by pharmaceutical suppliers and pharmacopoeias, "Ursodeoxycholic Acid Impurity 21" is not mentioned in the available resources. The nomenclature of chemical impurities can be specific to manufacturers or certain analytical monographs and may not be universally recognized or publicly documented.
Due to the lack of specific data for "Ursodeoxycholic Acid Impurity 21," it is not possible to provide a detailed, scientifically accurate article on its origin and formation mechanisms as requested in the outline. Any attempt to do so would be speculative and not based on verifiable facts.
Information regarding the specific chemical compound "Ursodeoxycholic Acid Impurity 21" is not publicly available in scientific literature and chemical databases.
Extensive searches for "Ursodeoxycholic Acid Impurity 21" did not yield specific information on its chemical structure, origin, or formation mechanisms. This designation may be specific to an internal classification system of a pharmaceutical manufacturer or a particular regulatory filing that is not publicly accessible.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the endogenous and solvent-related formation of this specific impurity as requested in the outline. Information on the interaction of this specific compound with the endogenous bile acid pool and its formation from residual solvents and excipients cannot be generated without knowledge of its chemical identity.
Analytical Methodologies for Ursodeoxycholic Acid Impurity Profiling and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation and analysis of UDCA and its related impurities. Due to the structural similarities among bile acids, achieving adequate resolution is a significant analytical challenge. sigmaaldrich.comnih.gov
The development of a stability-indicating HPLC method is essential for separating UDCA from its potential impurities and degradation products. asianpubs.orgijpsr.com Such methods must be validated according to international guidelines, such as those from the International Conference on Harmonization (ICH), to ensure they are fit for purpose. ijpsr.commfd.org.mk
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of UDCA and its impurities. bohrium.comnih.govnih.gov C18 (octadecylsilane) columns are the most common stationary phases used for this separation, valued for their hydrophobicity which allows for the effective retention and separation of a broad range of nonpolar and moderately polar analytes like bile acids. thermofisher.comhawach.com The C18 stationary phase provides good separation for various compounds, including pharmaceuticals and natural products. hawach.com In some methods, C8 columns are also utilized. asianpubs.orgijpsr.com The use of end-capped C18 columns can further improve peak shape and performance. mfd.org.mkresearchgate.net
The composition of the mobile phase is a critical parameter in RP-HPLC that significantly influences the separation of UDCA and its impurities. ijpsr.comnih.gov A common approach involves the use of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers. conicet.gov.arunpad.ac.id The choice of organic solvent can affect the selectivity of the separation. nih.gov
The aqueous component of the mobile phase is often acidified to suppress the ionization of the acidic bile compounds, thereby increasing their retention and improving peak shape. mfd.org.mk Phosphoric acid is commonly used for this purpose, adjusting the pH to around 2.8 or 3.0. mfd.org.mkconicet.gov.arunpad.ac.id Acetic acid has also been used to adjust the pH of the mobile phase. nih.govtandfonline.com In some methods, ammonium (B1175870) acetate (B1210297) is included in the mobile phase, which can be beneficial, particularly when coupling HPLC with mass spectrometry. nih.govnih.gov The optimization process involves systematically varying the ratio of the organic and aqueous phases and the pH to achieve the best possible resolution between UDCA and its impurities. mfd.org.mknih.gov
Table 1: Examples of Mobile Phase Compositions in HPLC Methods for UDCA Analysis
| Organic Solvent(s) | Aqueous Component | pH | Source(s) |
|---|---|---|---|
| Acetonitrile | 0.001 M Phosphate (B84403) Buffer | 2.8 ± 0.5 | mfd.org.mkresearchgate.net |
| Methanol | Water, Phosphoric Acid (77:23:0.6 v/v) | Not specified | asianpubs.orgijpsr.com |
| Acetonitrile | Phosphoric Acid (pH 3.0; 0.15mM) (48:52 v/v) | 3.0 | conicet.gov.ar |
| Methanol, Acetonitrile | Water, Acetic Acid (60:22:18 v/v) | 4.00 | tandfonline.comtandfonline.com |
| Methanol | 0.1% Acetic Acid (70:30 v/v) | Not specified | nih.gov |
The elution mode, either isocratic or gradient, is a key consideration in HPLC method development. nih.govphenomenex.com
Isocratic Elution : In an isocratic elution, the composition of the mobile phase remains constant throughout the analysis. phenomenex.com This approach is simpler and can be very reproducible. asianpubs.orgijpsr.comnih.gov However, it can lead to long run times and peak broadening for late-eluting compounds, which can be a drawback when analyzing complex mixtures of impurities. biotage.com
Gradient Elution : Gradient elution involves changing the composition of the mobile phase during the separation, typically by increasing the proportion of the organic solvent. biotage.com This technique is particularly useful for separating complex samples containing compounds with a wide range of polarities. phenomenex.com Gradient elution can significantly shorten the analysis time and improve the peak shape and sensitivity for less retained and strongly retained impurities. researchgate.netnih.gov For the analysis of UDCA and its numerous potential impurities, gradient elution is often the preferred method to achieve a comprehensive impurity profile in a reasonable timeframe. sigmaaldrich.commfd.org.mkresearchgate.net
The choice of the HPLC column and the control of its temperature are crucial for achieving reproducible and efficient separations.
Column Selection : As previously mentioned, C18 and C8 columns are the most common choices for UDCA analysis. ijpsr.commfd.org.mkthermofisher.com The selection also depends on the particle size of the packing material and the column dimensions. Columns with smaller particle sizes (e.g., sub-3 µm) can provide higher efficiency and resolution, but also generate higher backpressure. chromatographyonline.com The dimensions of the column (length and internal diameter) also impact the separation, with longer columns generally providing better resolution but longer analysis times. lcms.cz
Temperature Control : Maintaining a constant and optimized column temperature is essential for ensuring the reproducibility of retention times. lcms.cz Temperature can also influence the viscosity of the mobile phase and the selectivity of the separation. lcms.cz In some methods, elevating the column temperature (e.g., to 40°C) can improve peak shape and reduce analysis time by lowering the mobile phase viscosity. mfd.org.mknih.govconicet.gov.ar The effect of temperature on the separation needs to be carefully evaluated during method development. lcms.cz
Optimizing the flow rate of the mobile phase and the volume of the injected sample is necessary to achieve a balance between analysis time, resolution, and sensitivity.
Flow Rate : The flow rate affects both the analysis time and the efficiency of the separation. Higher flow rates lead to shorter run times but can also result in increased backpressure and potentially lower resolution. Typical flow rates for conventional HPLC analysis of UDCA range from 0.8 mL/min to 1.5 mL/min. ijpsr.commfd.org.mknih.gov
Injection Volume : The injection volume must be carefully chosen to avoid column overloading, which can lead to distorted peak shapes and reduced resolution. sigmaaldrich.com The optimal injection volume depends on the concentration of the sample and the dimensions of the column. sigmaaldrich.com For the analysis of UDCA and its impurities, injection volumes typically range from 25 µL to 100 µL. asianpubs.orgmfd.org.mkconicet.gov.ar Increasing the injection volume can improve the detection of trace-level impurities, but it must be balanced against the potential for band broadening. sigmaaldrich.com
Table 2: Examples of HPLC Method Parameters for UDCA Analysis
| Column Type | Column Dimensions | Flow Rate | Injection Volume | Column Temperature | Source(s) |
|---|---|---|---|---|---|
| BDS Hypersil C8 | 250 mm × 4.6 mm, 5 µm | 1.0 mL/min | 25 µL | Room Temperature (Detector at 40°C) | asianpubs.orgijpsr.com |
| C18 end-capped | Not specified | 1.5 mL/min | 50 µL | 40°C | mfd.org.mkresearchgate.net |
| Symmetry C18 | 150 mm x 4.6 mm, 5 µm | 1.0 mL/min | 100 µL | 40°C | conicet.gov.ar |
| Phenomenex Luna C18 | 150 mm × 4.6 mm, 5 µm | 0.8 mL/min | Not specified | 40°C | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a valuable technique for the qualitative and semi-quantitative analysis of impurities in Ursodeoxycholic Acid. It is particularly useful for preliminary screening and for separations that may be challenging for other methods.
One application involves the separation of the glycine (B1666218) and taurine (B1682933) conjugates of UDCA from those of other bile acids such as lithocholic acid, chenodeoxycholic acid, deoxycholic acid, and cholic acid. researchgate.net A two-dimensional TLC method on a silica (B1680970) gel G plate has been described for this purpose. The plate is first developed in a solvent system of n-butanol-water (20:3), followed by a second development in a different solvent system of chloroform-isopropanol-acetic acid-water (30:20:4:1). This two-step process allows for the effective separation of all the mentioned conjugated bile acids. researchgate.net
For quantitative analysis, TLC can be combined with densitometry. A study on the determination of UDCA and chenodeoxycholic acid (CDCA) in Chinese medicinal compound preparations utilized TLC-densitometry. nih.gov The determination was carried out at a wavelength of 375 nm with a reference wavelength of 700 nm. nih.gov This method demonstrated a linear range for UDCA between 3.0 and 15.0 micrograms with a recovery of 97.2% and a relative standard deviation (RSD) of 1.2%. For CDCA, the linear range was 4.0 to 20.0 micrograms with a recovery of 99.3% and an RSD of 2.1%. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and sensitivity. An HPTLC method has been developed and validated for the quantification of ursolic acid, a related triterpenoid, in various plant species. jfda-online.com This method employed a mobile phase of toluene:acetone (B3395972):formic acid (7.8:2.2:0.15, v/v/v) and quantification was performed at 540 nm after derivatization. jfda-online.com The method was validated according to ICH guidelines and showed good linearity, precision, and accuracy. jfda-online.com
Key Findings for TLC in UDCA Impurity Analysis:
| Parameter | Finding | Reference |
| Application | Separation of glycine and taurine conjugates of UDCA from other bile acids. | researchgate.net |
| Methodology | Two-dimensional TLC on silica gel G plates. | researchgate.net |
| Quantitative Method | TLC-densitometry for UDCA and CDCA. | nih.gov |
| Linear Range (UDCA) | 3.0-15.0 µg | nih.gov |
| Recovery (UDCA) | 97.2% | nih.gov |
| RSD (UDCA) | 1.2% | nih.gov |
Micellar Electrokinetic Chromatography (MEC)
Micellar Electrokinetic Chromatography (MEKC) is a high-resolution separation technique that is a modification of capillary electrophoresis (CE). wikipedia.org It is particularly well-suited for the analysis of both charged and neutral molecules, making it a versatile tool for impurity profiling of drugs like UDCA. wikipedia.orgnih.gov In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes are then separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org
A MEKC method has been developed and validated for the determination of bile acids, including UDCA, dehydrocholic acid, and deoxycholic acid, in pharmaceutical preparations. nih.gov The background electrolyte for this method consisted of 20 mM borate-phosphate buffer containing 50 mM sodium dodecylsulfate (SDS) as the surfactant, with acetonitrile as an additive. nih.gov Detection was performed using UV at 185 nm. nih.gov The method demonstrated good selectivity, linearity, range, repeatability, intermediate precision, and accuracy, with results comparable to those obtained by HPLC. nih.gov
The selectivity in MEKC can be manipulated by changing the type and concentration of the surfactant, as well as by adding organic modifiers or other additives to the buffer. nih.gov This flexibility allows for the optimization of separations for complex mixtures of impurities. Due to the structural similarity and lack of charge of corticosteroids over a wide pH range, MEKC is a suitable technique for their separation. mdpi.com
Research Highlights for MEKC in Bile Acid Analysis:
| Parameter | Details | Reference |
| Technique | Micellar Electrokinetic Chromatography (MEKC) | nih.gov |
| Analytes | Ursodeoxycholic acid, dehydrocholic acid, deoxycholic acid | nih.gov |
| Buffer System | 20 mM borate-phosphate buffer with 50 mM SDS | nih.gov |
| Detection | UV at 185 nm | nih.gov |
| Validation | Good selectivity, linearity, precision, and accuracy | nih.gov |
Detection Techniques for Impurities
The choice of detector is a critical aspect of developing an analytical method for impurity profiling. The ideal detector should provide a sensitive and consistent response for both the active pharmaceutical ingredient (API) and its potential impurities.
Ultraviolet (UV) Detection
Ultraviolet (UV) detection is a common technique used in conjunction with HPLC. However, its application for the analysis of UDCA and its impurities can be limited due to the weak chromophores present in these molecules. researchgate.net Despite this, methods have been developed that utilize low-wavelength UV detection.
A simple and sensitive HPLC-UV method for the quantification of UDCA in solid pharmaceutical formulations has been developed and validated. mfd.org.mk This method employed a C18 end-capped column with a gradient elution of a mobile phase composed of 0.001 M phosphate buffer (pH 2.8) and acetonitrile, with UV detection at 200 nm. mfd.org.mk The method was found to be specific, sensitive, accurate, precise, and robust for the determination of UDCA in the presence of related bile acids and other potential impurities. mfd.org.mk
Another HPLC-UV method for the quantification of UDCA in raw material and a liquid formulation was developed using a mobile phase of acetonitrile and phosphoric acid (pH 3.0; 0.15mM) (48:52) with UV detection at 200 nm. conicet.gov.ar This method was also validated according to ICH guidelines and found to be suitable for quality control purposes. conicet.gov.ar In some studies, a preliminary UV spectral analysis of UDCA has been performed, with a λmax determined to be 216 nm in a mixture of methanol and acetonitrile. ajpaonline.com
A comparative study of different detectors for the analysis of bile acid impurities in UDCA preparations found that the UV detector was unsuitable for their method, which used a mobile phase of methanol-water (3:2, v/v). bohrium.comnih.gov This highlights the importance of the mobile phase composition in achieving adequate sensitivity with UV detection for these compounds.
UV Detection Parameters for UDCA Analysis:
| Wavelength | Application | Reference |
| 200 nm | Quantification of UDCA in pharmaceutical formulations. | mfd.org.mkconicet.gov.ar |
| 216 nm | Determination of λmax for UDCA. | ajpaonline.com |
Evaporative Light Scattering Detection (ELSD)
Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the chromophoric properties of the analytes. biopharmaspec.comflash-chromatography.com This makes it a valuable alternative to UV detection for the analysis of UDCA and its impurities. The ELSD works by nebulizing the column eluent into an aerosol, which is then heated to evaporate the mobile phase. The remaining non-volatile analyte particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte. biopharmaspec.com
An HPLC-ELSD method was developed for the assay and purity control of UDCA, allowing for its separation from related compounds. tandfonline.com The separation was achieved on a Hypersil ODS-RP-18 column with a mobile phase of methanol-acetonitrile-water (60:22:18) adjusted to pH 4.00 with acetic acid. The method demonstrated good linearity, accuracy, and precision for all compounds analyzed. tandfonline.com
A comparative study of four different detectors for the analysis of impurities in commercial UDCA samples found that the ELSD, along with a refractive index detector, provided data that was in significant agreement with a fluorescent pre-derivatization method. bohrium.comnih.gov The study concluded that the ELSD is a suitable detector for this type of analysis. bohrium.comnih.gov ELSD is particularly useful for detecting non-volatile impurities that may not be detectable by mass spectrometry or UV. biopharmaspec.com
Performance of ELSD in UDCA Impurity Analysis:
| Parameter | Details | Reference |
| Principle | Universal detection based on light scattering of non-volatile analytes. | biopharmaspec.comflash-chromatography.com |
| Application | Assay and purity control of UDCA and related impurities. | tandfonline.com |
| Mobile Phase | Methanol-acetonitrile-water (60:22:18), pH 4.00 | tandfonline.com |
| Performance | Good linearity, accuracy, and precision. | tandfonline.com |
Refractive Index Detection (RID)
Refractive Index Detection (RID) is another universal detection method that measures the difference in the refractive index between the column eluent and the pure mobile phase. researchgate.net It is a non-destructive, concentration-dependent detector that is often used for the analysis of compounds that lack chromophores and are present in relatively high concentrations. researchgate.net
An isocratic RP-HPLC method with RID was developed and validated for the quantitative determination of UDCA and its related impurities. researchgate.netnih.gov The separation was performed on a Phenomenex Luna C18 column with a mobile phase of 0.1% acetic acid in methanol (30:70, v/v). researchgate.netnih.gov The method was linear over a range of 0.25-3.5 μg/ml for all impurities with a correlation coefficient (r²) of ≥0.9945. researchgate.netnih.gov The accuracy of the method was demonstrated with recoveries in the range of 97.11-100.75%, and the precision for all related impurities was below 3.5% RSD. nih.gov
In a comparative study, the RID was found to be in significant agreement with ELSD and a fluorescent method for the analysis of UDCA impurities. bohrium.comnih.gov This suggests that RID is a reliable detection method for the quantification of these compounds.
Validation Data for HPLC-RID Method for UDCA Impurities:
| Parameter | Value | Reference |
| Linearity Range | 0.25-3.5 µg/ml | researchgate.netnih.gov |
| Correlation Coefficient (r²) | ≥0.9945 | researchgate.netnih.gov |
| Accuracy (Recovery) | 97.11-100.75% | nih.gov |
| Precision (RSD) | < 3.5% | nih.gov |
Charged Aerosol Detector (CAD)
The Charged Aerosol Detector (CAD) is a sensitive, mass-based universal detector that is well-suited for the determination of non-volatile analytes. lcms.cz It offers the advantage of providing a nearly constant response, regardless of the molecular structure of the analyte. lcms.cz
A novel gradient RP-HPLC method coupled with CAD was developed for the simultaneous separation and quantification of nine impurities in UDCA. nih.govnih.gov This method proved to be sensitive, allowing for the quantification of impurities at levels as low as 0.02%. nih.govnih.gov The limit of detection (LOD) for UDCA and the nine impurities was 0.1 μg/mL, and the limit of quantification (LOQ) was 0.4 μg/mL. nih.gov The method demonstrated good linearity over a concentration range from LOQ to 2.0%. nih.gov The relative correction factors for the nine impurities were all within the range of 0.8–1.2, indicating a consistent response. nih.gov
The CAD offers more consistent response factors for different analytes compared to ELSD or UV detection, which is critical for the accurate quantification of unknown impurities. lcms.cz The use of an inverse gradient can further reduce the variance in response factors. lcms.cz
Performance of HPLC-CAD Method for UDCA Impurities:
| Parameter | Value | Reference |
| Quantification Level | As low as 0.02% | nih.govnih.gov |
| LOD | 0.1 µg/mL | nih.gov |
| LOQ | 0.4 µg/mL | nih.gov |
| Linearity Range | LOQ to 2.0% | nih.gov |
| Relative Correction Factors | 0.8–1.2 | nih.gov |
Mass Spectrometry (MS) Coupled Techniques
Mass spectrometry offers unparalleled capabilities in the structural elucidation and quantification of trace-level impurities. When coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), it provides a robust platform for analyzing complex mixtures, such as UDCA and its related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is extensively used for the analysis of impurities in pharmaceutical ingredients like Ursodeoxycholic Acid. researchgate.netsemanticscholar.org In a typical LC-MS setup for UDCA impurity profiling, a reversed-phase HPLC column (like a C18 column) is used to separate UDCA from its impurities based on their polarity. bohrium.comnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid), which facilitates the ionization of the analytes before they enter the mass spectrometer. researchgate.netnih.gov
The mass spectrometer then detects the separated compounds as they elute from the column, providing mass-to-charge ratio (m/z) information for each component. This allows for the sensitive detection and tentative identification of impurities, including those that lack a UV chromophore and are thus invisible to conventional UV detectors. bohrium.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm) | semanticscholar.org |
| Mobile Phase | Methanol-acetonitrile-ammonium acetate (pH 7.6; 10 mM) (40:40:20, v/v/v) | semanticscholar.org |
| Flow Rate | 0.4 - 0.8 mL/min | semanticscholar.orgnih.gov |
| Column Temperature | 35 - 40°C | semanticscholar.orgnih.gov |
| Injection Volume | 25 µL | semanticscholar.org |
For enhanced specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov This technique involves two stages of mass analysis (MS/MS), which significantly reduces background noise and allows for definitive quantification of analytes, even at very low concentrations. sciex.com It is particularly useful for distinguishing between isobaric compounds—molecules that have the same nominal mass but different structures—which is a common challenge with bile acid isomers. nih.gov LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of UDCA and its related substances in both raw materials and pharmaceutical formulations. researchgate.netnih.gov
Electrospray Ionization (ESI) is the most common ionization source used for the analysis of bile acids like UDCA and its impurities. nih.govnih.gov ESI is a soft ionization technique that generates intact molecular ions from the liquid phase with minimal fragmentation. For bile acids, which are acidic molecules, ESI is typically operated in the negative ion mode, where it detects the deprotonated molecule [M-H]⁻. researchgate.netnih.gov This approach provides high ionization efficiency for UDCA and related compounds, leading to excellent sensitivity. The choice of mobile phase is crucial for effective ESI, with volatile buffers like ammonium acetate being preferred to ensure compatibility with the mass spectrometer. researchgate.net
A triple quadrupole (QqQ) mass spectrometer is frequently used for targeted quantitative analysis in LC-MS/MS. sciex.com It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (q2, the collision cell), and then monitoring for a specific product ion in the third quadrupole (Q3). This process is known as Selected Reaction Monitoring (SRM) or, when multiple transitions are monitored, Multiple Reaction Monitoring (MRM). nih.govresearchgate.net
The MRM mode offers exceptional specificity and sensitivity because it only detects molecules that meet both the precursor and product ion criteria, effectively filtering out matrix interferences. sciex.comresearchgate.net This is ideal for quantifying trace-level impurities like Impurity 21 in a complex matrix such as an API or a biological sample. nih.gov The transitions (precursor ion → product ion) are unique for each compound, allowing for unambiguous identification and quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Ursodeoxycholic Acid (UDCA) | 391.4 | 391.4 | nih.gov |
| Lithocholic acid (LCA) | 375.3 | 375.3 | semanticscholar.org |
| Chenodeoxycholic acid (CDCA) | 391.3 | 391.3 | semanticscholar.org |
| Cholic acid (CA) | 407.4 | 407.4 | semanticscholar.org |
| Glycoursodeoxycholic acid (GUDCA) | 448.3 | 73.9 | nih.gov |
| Tauroursodeoxycholic acid (TUDCA) | 498.4 | 80.1 | nih.gov |
Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. researchgate.net This combination provides high-resolution, accurate mass measurements, which are invaluable for identifying unknown impurities and confirming the elemental composition of known ones. nih.gov Unlike triple quadrupole instruments that target specific masses, QTOF analyzers acquire full-scan spectra of all ions, allowing for both targeted and untargeted analysis. nih.govresearchgate.net
For impurity profiling of UDCA, LC-QTOF-MS can be used to screen for a wide range of potential impurities, including Impurity 21. nih.gov The high mass accuracy (typically <5 ppm) allows for the confident determination of the elemental formula of an impurity, which is a crucial first step in its structural elucidation. nih.gov
A significant challenge in the analysis of bile acids is the presence of numerous isomers, which have identical masses and similar chromatographic behavior. Differentiating these isomers is crucial as their toxicological profiles can vary significantly. Tandem mass spectrometry (MS/MS) techniques are widely used for this purpose. nih.gov
A novel and powerful technique for this is Squared Energy-Resolved Mass Spectrometry (ER²-MS). nih.govacs.org This method involves subjecting ions to a range of collision energies and plotting the resulting fragment ion intensities to create a "breakdown curve." acs.org The shape of this curve and the optimal collision energy are characteristic of a specific molecular structure, allowing for the differentiation of isomers. ER²-MS, often performed on a QTRAP instrument (a hybrid triple quadrupole-linear ion trap mass spectrometer), can provide high-confidence structural annotation of bile acids and their metabolites. nih.govacs.org The first stage (ER-MS) can identify the conjugation site of a metabolite, while the second stage (ER²-MS) can characterize the steroid scaffold, making it a powerful tool for identifying isomeric impurities like Impurity 21. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analytical Method Validation Principles (ICH Guidelines)
The validation of an analytical method ensures that it is suitable for its intended purpose. For impurity testing of UDCA, this involves a comprehensive evaluation of the method's performance characteristics to deliver reliable and accurate results. The ICH Q2(R1) guideline provides a framework for this validation process, encompassing several key parameters. researchgate.net
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. wisdomlib.org In the context of UDCA Impurity 21, a specific method must demonstrate that it can distinguish this particular impurity from the main UDCA peak and other related substances. mfd.org.mk
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. researchgate.netmfd.org.mk Method development often involves optimizing the mobile phase composition, column type (e.g., C18), and detector to achieve adequate resolution between all potential peaks. researchgate.netmfd.org.mk For instance, a validated RP-HPLC method for UDCA and its impurities would show no interference at the retention time of the analyte from blank solutions (diluent) or placebo formulations. wisdomlib.orgmfd.org.mk The peak purity of the analyte can be assessed using a photodiode array (PDA) detector to confirm that the spectral data across the peak is consistent, indicating that the peak is not composed of more than one compound. mfd.org.mk A successful specificity study ensures that the reported quantity of Impurity 21 is not falsely elevated by co-eluting species. wisdomlib.org
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. unpad.ac.id The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. unpad.ac.id
For the quantification of UDCA Impurity 21, linearity is typically established by preparing a series of solutions of the impurity standard at different concentrations. wisdomlib.orgunpad.ac.id The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r) or coefficient of determination (r²) close to 1 (e.g., >0.999) indicates a strong linear relationship. wisdomlib.orgmfd.org.mk The range for an impurity quantification method should typically span from the reporting level of the impurity to 120% of the specification limit. unpad.ac.id
Table 1: Representative Linearity Data for an Analytical Method
| Concentration Level (%) | Concentration (µg/mL) | Peak Area |
|---|---|---|
| 50 | 0.5 | 50123 |
| 80 | 0.8 | 80345 |
| 100 | 1.0 | 100567 |
| 120 | 1.2 | 120890 |
| 150 | 1.5 | 151234 |
This table is for illustrative purposes and does not represent actual data for Impurity 21.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For impurity analysis, the LOQ is a critical parameter. unpad.ac.idresearchgate.net
The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ. researchgate.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com A low LOQ is essential for a method intended to control impurities at very low levels. asianpubs.org
Table 2: Typical LOD and LOQ Values for Impurity Analysis
| Parameter | Method | Typical Value |
|---|---|---|
| LOD | Signal-to-Noise | 0.05 µg/mL |
| LOQ | Signal-to-Noise | 0.15 µg/mL |
This table is for illustrative purposes and does not represent actual data for Impurity 21.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. mfd.org.mk The percentage of recovery of the added impurity is then calculated. For impurities, accuracy is typically evaluated at three concentration levels covering the specified range. ijsrch.com
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net
Precision is reported as the relative standard deviation (RSD) of a series of measurements. researchgate.net
Table 3: Example of Accuracy and Precision Data
| Parameter | Level | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | Low, Medium, High | 98.0% - 102.0% |
| Repeatability (RSD) | 100% of test conc. | ≤ 2.0% |
| Intermediate Precision (RSD) | 100% of test conc. | ≤ 2.0% |
This table is for illustrative purposes and does not represent actual data for Impurity 21.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. asianpubs.org For an HPLC method, these variations might include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. asianpubs.org The method is considered robust if the results remain within acceptable criteria, demonstrating its suitability for transfer between laboratories. asianpubs.org
The stability of both the standard and sample solutions under the conditions in which they will be stored and used during analysis must be established. nih.gov This involves analyzing the solutions at various time intervals and comparing the results to those of a freshly prepared solution. The results should show no significant degradation of the analyte or changes in the chromatographic profile over the tested period, ensuring the reliability of the analytical results. wisdomlib.org Studies have demonstrated the stability of UDCA in various suspensions for extended periods at different temperatures. nih.govnih.gov
System Suitability Testing (SST)
For the analysis of UDCA and its impurities, SST typically involves the injection of a standard solution containing known amounts of UDCA and key impurities, including Impurity 21 (CDCA). nih.gov The results of the SST are then compared against predefined acceptance criteria. nih.gov
Key SST parameters for the HPLC analysis of UDCA include:
Resolution (Rs): This parameter measures the degree of separation between two adjacent peaks. A minimum resolution of 2.0 between the peaks of UDCA and the closest eluting impurity is generally required to ensure accurate quantification. nih.gov
Tailing Factor (T): The tailing factor, or symmetry factor, measures the asymmetry of a chromatographic peak. A value between 0.8 and 1.5 is typically considered acceptable, indicating a symmetrical peak shape. nih.gov
Relative Standard Deviation (RSD) of Peak Area: This is a measure of the precision of the system. The RSD for replicate injections of the standard solution should typically be less than 2.0%.
Number of Theoretical Plates (N): This parameter is a measure of the column's efficiency. A higher number of theoretical plates indicates a more efficient column and better separation.
Retention Time (Rt): The retention times of the main components should be consistent and within a specified window of the expected retention time. pharmaguideline.com
The following interactive table provides an example of typical SST parameters and their acceptance criteria for the analysis of UDCA and Impurity 21 (CDCA).
| Parameter | Acceptance Criteria | Typical Value |
|---|---|---|
| Resolution (Rs) between UDCA and CDCA | ≥ 2.0 | 2.5 |
| Tailing Factor (T) for UDCA | ≤ 1.5 | 1.1 |
| RSD of Peak Area for UDCA (n=6) | ≤ 2.0% | 0.8% |
| Number of Theoretical Plates (N) for UDCA | ≥ 2000 | 3500 |
Stress Degradation Studies for Stability-Indicating Methods
Stress degradation studies are a crucial component of developing a stability-indicating analytical method. jgtps.com These studies are designed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products and to demonstrate that the analytical method can effectively separate these degradants from the main peak and from each other. jgtps.comnih.gov This ensures that the method is specific and can accurately measure the drug substance in the presence of its degradation products. nih.gov
For UDCA, stress testing is typically performed under the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
Acidic Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.
Alkaline Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). nih.gov
Thermal Degradation: The drug substance is subjected to high temperatures (e.g., 60°C) as a solid or in solution. nih.govnih.gov
Photodegradation: The drug substance is exposed to light of a specified wavelength and intensity.
The following interactive table summarizes the typical conditions for stress degradation studies of UDCA and the expected outcomes.
| Stress Condition | Typical Reagent/Condition | Expected Outcome |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 4 hours | Minor degradation observed. |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 4 hours | Significant degradation with formation of multiple degradation products. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | Formation of specific oxidation products. |
| Thermal Degradation | 80°C, 48 hours | Minimal degradation, indicating good thermal stability. |
| Photodegradation | UV light (254 nm) and visible light | Potential for minor degradation. |
The chromatograms obtained from the analysis of these stressed samples are then examined to ensure that all degradation product peaks are well-resolved from the UDCA peak and from each other. nih.gov This confirms the stability-indicating nature of the analytical method.
Structure Elucidation and Characterization of Ursodeoxycholic Acid Impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For an impurity of Ursodeoxycholic Acid, both ¹H and ¹³C NMR would be indispensable.
¹H NMR: This technique provides information about the number of different types of protons in a molecule, the electronic environment of each type, and the connectivity between adjacent protons. In the context of a UDCA impurity, ¹H NMR would be used to identify the steroidal backbone and any modifications to it. Specific chemical shifts and coupling constants would reveal changes in the stereochemistry or substitution pattern of the hydroxyl groups and the side chain.
¹³C NMR: This method provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For a UDCA impurity, ¹³C NMR would confirm the number of carbon atoms and indicate the presence of different functional groups, such as carbonyls, hydroxyls, and alkyl chains.
Table 1: Hypothetical ¹H and ¹³C NMR Data Interpretation for a UDCA Impurity
| Technique | Observed Data (Hypothetical) | Interpretation |
|---|---|---|
| ¹H NMR | Signal at ~4.0 ppm | Could indicate a proton attached to a carbon bearing a hydroxyl group. |
| ¹H NMR | Absence of a signal typical for the C7-β proton of UDCA | Suggests a modification at the C7 position, such as oxidation or epimerization. |
| ¹³C NMR | Signal at ~210 ppm | Indicative of a ketone carbonyl group, suggesting oxidation of a hydroxyl group. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. For a UDCA impurity, IR spectroscopy would be used to confirm the presence of key functional groups.
Table 2: Typical IR Absorption Frequencies for UDCA and Potential Impurities
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance for Impurity Identification |
|---|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) | Presence confirms hydroxyl groups. Changes in shape or position could indicate different hydrogen bonding environments due to stereochemical changes. |
| C=O (carboxylic acid) | 1700-1725 | Confirms the presence of the carboxylic acid side chain. |
| C=O (ketone) | 1705-1725 | Appearance of this band would strongly suggest the oxidation of one of the hydroxyl groups on the steroid nucleus. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement, HRMS allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For a UDCA impurity, HRMS would be critical in establishing its molecular formula and identifying structural motifs through fragmentation analysis.
Crystallography (e.g., X-ray Diffraction for nanosuspension characterization)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If the impurity can be isolated and crystallized, single-crystal X-ray diffraction would provide unambiguous proof of its structure and stereochemistry. In cases where the impurity is part of a nanosuspension, X-ray powder diffraction (XRPD) could be used to characterize its solid-state properties and differentiate it from the API.
Reference Standard Preparation and Qualification
To accurately quantify any impurity, a purified reference standard of that impurity is required. The preparation of a reference standard for a novel impurity would involve its isolation from the bulk drug substance, typically using chromatographic techniques, followed by extensive purification. Alternatively, if the structure is determined, a synthetic route can be developed.
Once prepared, the reference standard must be rigorously qualified to confirm its identity and purity. This involves using the analytical techniques described above (NMR, IR, HRMS) to confirm the structure and chromatographic methods to establish its purity.
Computational Chemistry for Structure Prediction
In cases where experimental data is limited or ambiguous, computational chemistry can be a valuable tool. Techniques such as Density Functional Theory (DFT) can be used to predict NMR and IR spectra for proposed structures. By comparing the computationally predicted spectra with the experimental data, it is possible to support or refute potential structures for an unknown impurity.
Impurity Control Strategies in Ursodeoxycholic Acid Production
Optimization of Synthetic Routes to Minimize Impurity Formation
A key strategy in producing high-purity UDCA is the careful optimization of the synthetic pathway to prevent the formation of impurities from the outset. This involves fine-tuning reaction conditions, exploring enzymatic methods, and adopting green chemistry principles.
Process Parameter Optimization (Solvents, Temperature, pH, Reagents)
The meticulous control of process parameters is fundamental to minimizing impurity generation during the chemical synthesis of UDCA. beilstein-journals.orgnih.govgoogle.com The choice of solvents, reaction temperature, pH, and reagents significantly influences the reaction's selectivity and yield. beilstein-journals.orgnih.govgoogle.com
For instance, in the synthesis of UDCA from plant-derived bisnoralcohol (BA), optimizing the selective oxidation of the C(22) hydroxyl group is critical. nih.govmdpi.comnih.gov Through process optimization, issues like emulsification can be eliminated, leading to a significant increase in yield from 89.0% to 95.2% and minimizing the formation of the C(22) carboxylic acid impurity. nih.govmdpi.com Similarly, in the subsequent Horner-Wadsworth-Emmons reaction, modifying the feeding strategy and adjusting reagent concentrations can enhance the yield from 79.1% to 90.8% by controlling the formation of the C(20)-methyl racemate and the C(22)-Z-ene isomer impurities. nih.govmdpi.com
The table below illustrates the impact of optimizing reaction parameters on yield and impurity control in a two-step synthesis process.
| Reaction Step | Parameter Optimized | Initial Yield | Optimized Yield | Key Impurity Controlled |
| OH-C(22) Selective Oxidation | Process conditions to eliminate emulsification | 89.0% | 95.2% | C(22) carboxylic acid |
| Horner-Wadsworth-Emmons | Feeding strategy and reagent concentration | 79.1% | 90.8% | C(20)-methyl racemate, C(22)-Z-ene isomer |
In the reduction of 3-keto-7-hydroxy-5β-cholanic acid, the choice of reducing agent and reaction conditions is paramount. While no reducing agent can achieve 100% conversion to the desired 7β-hydroxyl group, careful selection can significantly reduce the amount of the isomeric impurity, chenodeoxycholic acid (CDCA). google.com The use of specific catalysts, like Raney Nickel, in a continuous flow process has been shown to achieve high conversion and selectivity. elsevierpure.com Furthermore, controlling the pH during the workup and purification steps is crucial for isolating the desired product and removing acidic or basic impurities. quickcompany.in
Use of Chemoenzymatic and Enzymatic Synthesis Approaches
Chemoenzymatic and fully enzymatic routes offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing UDCA. beilstein-journals.orgsci-hub.se These methods utilize the specificity of enzymes to target particular functional groups, thereby minimizing the formation of unwanted byproducts. beilstein-journals.orgfrontiersin.org
A common enzymatic approach involves the epimerization of the 7-hydroxyl group of chenodeoxycholic acid (CDCA) to the desired 7β-configuration of UDCA. sci-hub.sefrontiersin.org This is typically achieved in a two-step cascade reaction using two key enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). sci-hub.seresearchgate.net 7α-HSDH first oxidizes the 7α-hydroxyl group of CDCA to form the intermediate 7-ketolithocholic acid (7-KLCA). frontiersin.org Subsequently, 7β-HSDH stereoselectively reduces the 7-keto group to the 7β-hydroxyl group, yielding UDCA. frontiersin.org
The efficiency of this bioconversion can be very high, with some processes reporting yields of up to 90% for the bioconversion step. sci-hub.se The use of engineered enzymes, overexpressed in microorganisms like Escherichia coli, has enabled the large-scale production of UDCA through this method. sci-hub.se
The following table summarizes a typical enzymatic synthesis of UDCA from CDCA. sci-hub.se
| Step | Enzyme | Substrate | Product |
| 1 | 7α-hydroxysteroid dehydrogenase (7α-HSDH) | Chenodeoxycholic acid (CDCA) | 7-ketolithocholic acid (7-KLCA) |
| 2 | 7β-hydroxysteroid dehydrogenase (7β-HSDH) | 7-ketolithocholic acid (7-KLCA) | Ursodeoxycholic acid (UDCA) |
Chemoenzymatic strategies combine enzymatic reactions with chemical steps to achieve the desired transformation. beilstein-journals.orgnih.gov For example, an enzymatic step might be used for the selective oxidation or reduction of a hydroxyl group, while a chemical reaction like the Wolff-Kishner reduction is employed for deoxygenation at another position. nih.gov This integrated approach can lead to more efficient and streamlined synthetic routes compared to purely chemical methods. beilstein-journals.org
Development of Green Chemistry Principles for Impurity Reduction
The application of green chemistry principles in UDCA synthesis aims to reduce the environmental impact and improve the safety of the manufacturing process, which often correlates with a reduction in impurities. frontiersin.org This involves the use of less hazardous solvents, renewable starting materials, and catalytic reagents over stoichiometric ones.
One significant advancement is the use of water as a solvent in a continuous flow process for the selective hydrogenation of 7-oxo-LCA to UDCA using a Raney nickel catalyst. elsevierpure.com This approach not only eliminates the use of organic solvents but also allows for the in-situ generation of hydrogen gas through electrolysis, further enhancing the safety and sustainability of the process. elsevierpure.com This continuous flow system has demonstrated high conversion rates and selectivity, operating for extended periods without clogging issues. elsevierpure.com
Furthermore, the shift towards biosynthetic and chemoenzymatic routes inherently aligns with green chemistry principles by utilizing enzymes that operate under mild conditions (neutral pH, ambient temperature) and in aqueous media, thus reducing the need for harsh reagents and organic solvents. frontiersin.orgnih.gov The use of plant-sourced starting materials, such as bisnoralcohol, also contributes to a more sustainable production pathway for UDCA. nih.govmdpi.comnih.gov
Purification Techniques for Impurity Removal
Even with optimized synthetic routes, the crude UDCA product will contain some level of impurities that must be removed to meet stringent pharmaceutical standards. nih.gov Crystallization and chromatography are the primary techniques employed for the purification of UDCA at an industrial scale. nih.govmfd.org.mk
Crystallization and Recrystallization
Crystallization is a cornerstone of UDCA purification, leveraging the differences in solubility between UDCA and its impurities in a given solvent system. nih.govgoogle.com The process typically involves dissolving the crude UDCA in a suitable solvent or solvent mixture at an elevated temperature and then cooling the solution to induce the crystallization of the pure product, leaving the impurities dissolved in the mother liquor. google.com
A common approach involves the formation of a salt of UDCA, such as the triethylamine (B128534) salt, which can be selectively crystallized. google.comsci-hub.se This salt is then hydrolyzed to yield purified UDCA. google.comsci-hub.se The choice of solvent is critical; acetone (B3395972) is frequently used, often in combination with water. sci-hub.se The process may also include a decolorization step using activated carbon to remove colored impurities. sci-hub.se
Recrystallization, the process of dissolving the crystallized product and crystallizing it again, can be performed multiple times to achieve the desired level of purity. google.com For example, a final recrystallization from ethyl acetate (B1210297) is often used to further reduce the levels of chenodeoxycholic acid and other cholic acid impurities. google.com
The table below outlines a typical multi-step crystallization process for UDCA purification. sci-hub.se
| Step | Process | Solvents/Reagents | Purpose |
| 1 | Salt Formation and Crystallization | Acetone, Triethylamine | Selective crystallization of UDCA triethylamine salt |
| 2 | Hydrolysis | Sodium hydroxide, Water, Glacial acetic acid | Conversion of the salt back to UDCA |
| 3 | Recrystallization | Acetone/Water | Further purification of UDCA |
Chromatographic Purification at Production Scale
While crystallization is highly effective, chromatographic techniques are sometimes employed for the purification of UDCA, particularly for removing closely related impurities that are difficult to separate by crystallization alone. However, scaling up chromatographic methods for industrial production can be challenging and costly. google.comgoogleapis.com
Preparative High-Performance Liquid Chromatography (HPLC) can be used, but it is generally not considered practical for large-scale industrial purification of UDCA due to the high costs and solvent consumption. google.comgoogleapis.com
Alternative chromatographic approaches have been explored. One method involves the formation of silyl (B83357) derivatives of UDCA and its impurities. google.com These derivatives exhibit different solubility and chromatographic behavior, allowing for their separation by crystallization or chromatography. google.com The purified silyl-derivative of UDCA is then hydrolyzed to recover the pure acid. google.com
While not a primary production-scale method, analytical chromatography, such as Reverse-Phase HPLC (RP-HPLC), is indispensable for monitoring the purity of UDCA throughout the manufacturing process and in the final product. mfd.org.mk Optimized RP-HPLC methods can effectively separate UDCA from its potential impurities, including chenodeoxycholic acid, cholic acid, and lithocholic acid, allowing for precise quantification and quality control. mfd.org.mk
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a selective sample preparation technique based on chromatographic principles, designed to isolate and concentrate analytes from a complex matrix. In the context of UDCA production, SPE is employed to separate the active pharmaceutical ingredient (API) from structurally similar impurities. The method leverages the differential affinity of compounds for a solid sorbent material.
The process involves passing a solution containing the crude UDCA through an SPE cartridge packed with a specific stationary phase. The selection of the stationary phase is critical and is based on the physicochemical properties of UDCA and its impurities. For bile acids, which are amphipathic molecules, reversed-phase sorbents like C18 are commonly used. nih.govbohrium.com The nonpolar carbon chains of the C18 sorbent retain the bile acids from the aqueous solution, while more polar impurities may pass through. A series of washing steps with solvents of increasing strength is then used to selectively elute the retained compounds, allowing for the separation of impurities from the desired UDCA.
Detailed research findings indicate that chromatographic methods are essential for the separation and detection of bile acids. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC), which share the same separation principles as SPE, are capable of resolving UDCA from its primary impurities, such as chenodeoxycholic acid and lithocholic acid. nih.govbohrium.com
Table 1: Application of SPE in Bile Acid Purification
| Parameter | Description |
| Principle | Differential partitioning of solutes between a liquid phase and a solid stationary phase. |
| Common Sorbent | Reversed-Phase C18 (Octadecyl-bonded silica). nih.gov |
| Mechanism | UDCA and related bile acid impurities are retained on the nonpolar C18 sorbent from an aqueous solution. |
| Elution | A gradient of solvents (e.g., methanol-water mixtures) is used to selectively elute the compounds based on their polarity. nih.gov |
| Application | Removal of process-related impurities and concentration of UDCA prior to final crystallization. |
Membrane Separations
Membrane separation is a technology that uses a physical barrier—a membrane—to separate molecules based on size, shape, or chemical affinity. gatech.edu This technique is increasingly applied in the pharmaceutical industry for its efficiency and environmentally friendly nature. mdpi.com For UDCA purification, membrane processes like microfiltration and ultrafiltration can be integrated into the manufacturing process to remove particulates, microorganisms, or high-molecular-weight impurities.
Microfiltration (MF): This process uses membranes with pore sizes typically ranging from 0.1 to 10 micrometers. It is effective for removing suspended solids and bacteria from the UDCA solution, clarifying it before subsequent purification steps.
Ultrafiltration (UF): UF membranes have smaller pore sizes (typically 0.001 to 0.1 micrometers) and are used to separate macromolecules. This can be valuable for removing pyrogens or larger organic molecules, thereby purifying the UDCA stream.
The application of membrane technology is recognized as a highly effective method for the separation and purification of components in pharmaceutical production. mdpi.com Interestingly, bile acids themselves, such as deoxycholic acid, have been used as surfactants in the manufacturing of certain membrane filters, indicating the compatibility of these molecules with membrane materials. google.com
Table 2: Membrane Separation Techniques in Pharmaceutical Processing
| Technique | Typical Pore Size | Principle of Separation | Application for UDCA |
| Microfiltration (MF) | 0.1 - 10 µm | Size Exclusion (Particulates, Bacteria) | Clarification of crude UDCA solution. gatech.edu |
| Ultrafiltration (UF) | 0.001 - 0.1 µm | Size Exclusion (Macromolecules, Pyrogens) | Removal of high-molecular-weight impurities. gatech.edu |
| Nanofiltration (NF) | 1 - 10 nm | Size Exclusion & Charge Repulsion (Divalent ions, small molecules) | Concentration and desalting of UDCA solutions. |
| Reverse Osmosis (RO) | < 1 nm | Diffusion through a nonporous membrane (Water from solutes) | Solvent recovery and final concentration. gatech.edu |
Quality Control (QC) and In-Process Control (IPC) Monitoring
Rigorous Quality Control (QC) and In-Process Control (IPC) are essential to ensure that the final UDCA product meets its predefined specifications. The European Pharmacopoeia (Ph.Eur.) provides monographs that outline the required quality standards. cbg-meb.nlcbg-meb.nl Analytical testing is performed at various stages, from the raw material to the finished product, to monitor the purity profile and quantify any impurities.
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the quantitative determination of UDCA and its related impurities. nih.govresearchgate.net Due to the fact that bile acids lack a strong chromophore, detection can be challenging. Therefore, various types of detectors are employed, including Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), and UV detection at low wavelengths (around 200 nm). nih.govbohrium.com Comparative studies have shown that RI and ELSD detectors provide more reliable quantification for impurities like chenodeoxycholic acid and lithocholic acid compared to UV detection. nih.gov
Validated, stability-indicating HPLC methods are developed to ensure they can accurately measure the drug substance in the presence of its impurities and degradation products. asianpubs.orgnih.gov Method validation includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness to guarantee reliable results. asianpubs.orgnih.gov
Table 3: Typical Quality Control Parameters and Methods for UDCA
| Test Parameter | Method | Typical Specification Limit | Reference |
| Assay | HPLC-RI / HPLC-ELSD | 99.0% - 101.0% | researchgate.netnih.gov |
| Identification | Infrared (IR) Spectroscopy, HPLC Retention Time | Conforms to reference standard | bohrium.com |
| Related Substances | HPLC-RI / HPLC-ELSD | nih.govnih.gov | |
| Chenodeoxycholic Acid | Not more than 1.5% | pharmaffiliates.com | |
| Lithocholic Acid | Not more than 0.1% | nih.gov | |
| Any Unspecified Impurity | Not more than 0.1% | cbg-meb.nl | |
| Total Impurities | Not more than 2.0% | cbg-meb.nl | |
| Particle Size | Laser Diffraction | Defined by product requirements | cbg-meb.nl |
Stability Studies and Shelf-Life Determination for Impurity Management
Stability studies are a critical component of impurity management, designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov These studies provide the evidence to establish a retest period for the drug substance and a shelf-life for the finished product. cbg-meb.nlcbg-meb.nl
Forced degradation (or stress testing) is a key part of these studies. The UDCA substance is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to identify likely degradation products and demonstrate the specificity of the analytical methods. asianpubs.org Research shows that UDCA is susceptible to degradation under acidic, alkaline, and oxidative conditions but remains relatively stable when exposed to UV light. asianpubs.org The ability of the analytical method to separate UDCA from these degradation products confirms it as "stability-indicating." asianpubs.org
Long-term stability studies are conducted under controlled conditions as prescribed by ICH guidelines (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH). cbg-meb.nl Data from these studies, often spanning several years, are used to determine the shelf-life. For UDCA, stability data have supported a retest period of up to five or more years when stored under appropriate conditions. cbg-meb.nlcbg-meb.nl
Table 4: Summary of Forced Degradation Studies on Ursodeoxycholic Acid
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl, 60°C for 3 hours | Significant degradation observed | asianpubs.org |
| Base Hydrolysis | 0.1 N NaOH, room temp for 1 hour | Significant degradation observed | asianpubs.org |
| Oxidation | 30% H₂O₂, 60°C for 3 hours | Significant degradation observed | asianpubs.org |
| Thermal Stress | 80°C for 48 hours | Degradation observed | asianpubs.org |
| Photolytic Stress | UV light (254 nm and 366 nm) | Stable, no significant degradation | asianpubs.org |
Regulatory Landscape and Quality Standards for Ursodeoxycholic Acid Impurities
Pharmacopeial Standards and Monographs (e.g., USP, EP)
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for Ursodeoxycholic Acid that outline the requirements for its quality, including the control of related substances or impurities. These monographs are legally binding in their respective regions and are essential for manufacturers of UDCA. mfd.org.mk
The official monographs in both the USP and Ph. Eur. utilize methods like High-Performance Liquid Chromatography (HPLC) with a refractive index detector or Thin-Layer Chromatography (TLC) for the analysis of UDCA and its impurities in the raw material. mfd.org.mk These methods are designed to separate and quantify any substance that is not the primary UDCA compound.
Specified impurities are those that are known and have been identified. The pharmacopeias list these impurities and set specific acceptance criteria for each. For Ursodeoxycholic Acid, several related bile acids are recognized as specified impurities due to their potential presence in the final product, often arising from the manufacturing process.
The European Pharmacopoeia (EP) monograph for Ursodeoxycholic Acid, for instance, explicitly names certain impurities and defines their limits. drugfuture.com These are typically structurally similar compounds to UDCA.
A study using HPLC with various detectors for the analysis of impurities in commercial UDCA preparations found that the main impurities were chenodeoxycholic acid and, to a lesser extent, lithocholic acid. nih.govbohrium.com
| Impurity Name | Pharmacopeia | Limit |
| Impurity A (Chenodeoxycholic Acid) | EP | Not more than 1.0% drugfuture.com |
| Impurity C (Lithocholic Acid) | EP | Not more than 0.1% drugfuture.com |
| Total of specified and unspecified impurities | EP | Not more than 1.5% drugfuture.com |
It is important to note that while "Ursodeoxycholic Acid Impurity 21" is the focus of this article, it is not currently listed as a specified impurity in the major pharmacopeias like the USP or EP. One supplier identifies it as (R)-ethyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate. qccstandards.com As such, it would be treated as an unspecified impurity and controlled under the general limits set by the pharmacopeias.
Unspecified impurities are those that are observed during analytical testing but have not been structurally identified. pharmaguru.co The pharmacopeias set a general limit for any single unspecified impurity and a limit for the total of all impurities. pharmaguru.co This approach ensures that even unknown substances are controlled to a level that is considered safe.
| Impurity Category | Limit (EP) |
| Any Unspecified Impurity | ≤ 0.10% drugfuture.com |
| Total Impurities | ≤ 1.5% drugfuture.com |
The control of unspecified impurities is a key principle of pharmaceutical quality control, as it addresses the potential risks associated with unknown compounds. pharmaguru.co
International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a set of globally recognized guidelines for the pharmaceutical industry. premier-research.com These guidelines are not legally binding in themselves but are adopted by regulatory authorities in many countries, including the US, EU, and Japan. The ICH Q3 series of guidelines specifically addresses impurities in new drug substances and products.
ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eueuropa.eu This guideline establishes thresholds for reporting, identifying, and qualifying impurities.
The thresholds are based on the maximum daily dose of the drug. For a drug like UDCA, these thresholds would determine at what level an impurity like "Ursodeoxycholic Acid Impurity 21" would need to be reported, and if it exceeds a higher threshold, its chemical structure would need to be identified. If the level is even higher, toxicological studies may be required to qualify its safety.
ICH Q3A(R2) Thresholds ich.org
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Given that "Ursodeoxycholic Acid Impurity 21" is not a specified impurity, its control would fall under these ICH Q3A(R2) principles. If it were consistently present in batches above the identification threshold, a manufacturer would be required to identify its structure and, if above the qualification threshold, to establish its safety.
ICH Q3B(R2) provides guidance on impurities in new drug products. europa.eueuropa.eu It addresses degradation products that can form during the manufacturing of the finished dosage form or during storage. The principles and thresholds are similar to those in Q3A(R2) but are applied to the drug product.
This guideline is relevant as it ensures that the degradation of UDCA in the final tablet or capsule is also controlled. Any new impurities that form due to interactions with excipients or due to environmental factors like heat and humidity would be subject to the reporting, identification, and qualification thresholds outlined in ICH Q3B(R2). europa.eu
ICH Q3C(R8) provides guidance on the control of residual solvents in pharmaceutical products. regulations.govich.org Solvents are used during the synthesis of drug substances and the manufacture of drug products and are not always completely removed. This guideline classifies solvents into three classes based on their toxicity and sets acceptable limits for their presence in the final product.
Class 1 solvents are to be avoided as they are known carcinogens or environmentally hazardous.
Class 2 solvents have inherent toxicity and their levels should be limited.
Class 3 solvents have low toxic potential and are generally considered safer.
ICH Q2 (R1) on Validation of Analytical Procedures
The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods. gmp-compliance.orgich.org The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. researchgate.neteuropa.eu For an impurity like Ursodeoxycholic Acid Impurity 21, this involves proving that the chosen analytical method can reliably and accurately quantify its presence in the drug substance.
The validation of an analytical procedure for impurity quantification involves assessing several key characteristics:
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. ich.orgeuropa.eu For Impurity 21, specificity would be demonstrated by showing that the analytical signal for the impurity is not affected by the presence of Ursodeoxycholic Acid itself, other known impurities (like chenodeoxycholic acid and lithocholic acid), or any process intermediates. researchgate.net This is often achieved by spiking the drug substance with the impurity and showing that the impurity peak is well-resolved from all other peaks in the chromatogram. mfd.org.mk
Linearity: The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is crucial for accurately quantifying the amount of Impurity 21. The range for an impurity quantification method should typically cover from the reporting level of the impurity to 120% of the specification limit. ich.org
Range: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. ich.orgeuropa.eu
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined by applying the analytical procedure to samples spiked with known amounts of the impurity. europa.eu The accuracy should be assessed across the specified range of the procedure. ich.org
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually considered at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org For impurity analysis, the LOQ is a critical parameter as it defines the lower limit of the reportable range. researchgate.netakjournals.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org For an HPLC method, this could include variations in the pH of the mobile phase, column temperature, or flow rate. mfd.org.mk It provides an indication of the method's reliability during normal usage. ich.org
The validation process for the analytical method used to quantify Ursodeoxycholic Acid Impurity 21 must be thoroughly documented, with experimental data supporting each of the above characteristics. gmp-compliance.org
Table 1: Summary of ICH Q2(R1) Validation Parameters for an Impurity Quantification Method
| Validation Characteristic | Purpose | Typical Acceptance Criteria for Impurity Method |
|---|---|---|
| Specificity | To ensure the signal is from the impurity of interest only. | Peak purity and resolution >2 from adjacent peaks. |
| Linearity | To ensure a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | To define the concentration interval of reliable measurement. | From LOQ to 120% of the impurity specification limit. |
| Accuracy | To ensure the measured value is close to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision (Repeatability & Intermediate) | To demonstrate the method's reproducibility. | Relative Standard Deviation (RSD) ≤ 10%. |
| Limit of Quantitation (LOQ) | To define the lowest concentration that can be reliably measured. | Signal-to-noise ratio typically 10:1. Must be at or below the reporting threshold. |
| Limit of Detection (LOD) | To define the lowest concentration that can be detected. | Signal-to-noise ratio typically 3:1. |
| Robustness | To assess the method's reliability under varied conditions. | System suitability parameters remain within acceptable limits. |
Quality by Design (QbD) Approaches for Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.goviajps.com Rather than relying solely on end-product testing, QbD aims to build quality into the product from the outset. irjet.netwikipedia.org This proactive approach is highly effective for controlling impurities like Ursodeoxycholic Acid Impurity 21.
The core elements of a QbD approach for impurity control include:
Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs): The process begins by defining the QTPP, which outlines the desired quality characteristics of the final drug product. nih.gov From the QTPP, Critical Quality Attributes (CQAs) are identified. CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. mt.com The level of Ursodeoxycholic Acid Impurity 21 would be considered a CQA, as it has the potential to impact the drug's safety and efficacy. iajps.com
Risk Assessment: A systematic risk assessment is conducted to identify and rank parameters that could have an impact on the CQAs. For Impurity 21, this would involve identifying potential sources of the impurity in the manufacturing process (e.g., raw materials, reaction conditions, degradation pathways) and evaluating the risk they pose to exceeding the acceptable limit.
Design of Experiments (DoE) and Design Space: Based on the risk assessment, Design of Experiments (DoE) studies are used to systematically investigate the relationships between Critical Process Parameters (CPPs), Critical Material Attributes (CMAs), and the CQAs. nih.gov This knowledge is used to establish a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mt.comslideshare.net Operating within the design space ensures that the level of Impurity 21 will remain below its specified limit.
Control Strategy: A comprehensive control strategy is developed to ensure the process consistently operates within the design space. nih.gov This strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. iajps.com It may include:
Controls on input material attributes (e.g., specifications for starting materials and reagents).
Procedural controls and in-process checks at critical steps of the manufacturing process.
Final specifications for the drug substance, including a specific limit for Ursodeoxycholic Acid Impurity 21.
Continual Improvement: The product lifecycle management approach allows for continual improvement of the manufacturing process to enhance efficiency and further reduce variability, ensuring consistent product quality. nih.gov
By applying QbD principles, a manufacturer can gain a deep understanding of how process variables affect the formation of Impurity 21, leading to a robust manufacturing process and a reliable control strategy. researchgate.net
Table 2: Application of QbD Principles for Control of Ursodeoxycholic Acid Impurity 21
| QbD Element | Application to Impurity 21 Control |
|---|---|
| QTPP/CQA Identification | Define the maximum acceptable level of Impurity 21 in the final Ursodeoxycholic Acid API, establishing it as a CQA. |
| Risk Assessment | Identify and rank process parameters (e.g., temperature, pressure, reaction time, pH) and material attributes that could lead to the formation or persistence of Impurity 21. |
| Design Space Development | Use Design of Experiments (DoE) to model the relationship between critical process parameters and the level of Impurity 21. Define an operational range for these parameters that ensures the impurity remains below the CQA limit. |
| Control Strategy | Implement controls on raw materials, in-process monitoring of critical parameters, and a final specification test for Impurity 21 in the Ursodeoxycholic Acid drug substance. |
| Lifecycle Management | Continuously monitor process performance and impurity trends to identify opportunities for process optimization and improvement. |
Regulatory Filing Requirements for Impurity Data (e.g., ANDA, DMF)
The submission of impurity data is a critical component of regulatory filings such as a Drug Master File (DMF) and an Abbreviated New Drug Application (ANDA). Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific requirements for the reporting, identification, and qualification of impurities. fda.govfda.gov
Drug Master File (DMF): A Type II DMF for an Active Pharmaceutical Ingredient (API) like Ursodeoxycholic Acid provides confidential, detailed information about the chemistry, manufacturing, and controls (CMC) of the drug substance. fda.gov The DMF must contain a comprehensive list of all potential and actual impurities, including Impurity 21. fda.gov This includes a description of the analytical procedures used to detect and quantify them and a summary of the levels observed in representative batches. The DMF holder must provide a letter of authorization to allow the FDA to review the file in support of a specific ANDA. fda.gov
Abbreviated New Drug Application (ANDA): The ANDA applicant is responsible for ensuring that the drug substance meets all regulatory requirements for purity. The ANDA submission must include specifications for the drug substance that establish acceptance criteria for all specified impurities. fda.gov The acceptance criteria for an impurity like Ursodeoxycholic Acid Impurity 21 must be justified.
Qualification of Impurities
"Qualification" is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity. iajps.com An impurity is considered qualified if its level in the proposed generic product is justified. Several pathways exist for qualification:
Comparison with the Reference Listed Drug (RLD): An impurity present in a generic drug substance can be qualified by demonstrating that its level is similar to or less than the level observed in the RLD. fda.govregulations.gov This often involves a comparative analytical study using a validated, stability-indicating method to analyze multiple batches of the proposed product and the RLD. youtube.com
Scientific Literature: If the level of an identified impurity is adequately justified by published scientific literature, no further qualification may be necessary. fda.govregulations.gov
Metabolite Justification: An impurity that is also a significant metabolite of the drug substance is generally considered qualified. fda.govfda.gov
Compendial Standards: If a monograph for the drug substance exists in a recognized pharmacopeia (e.g., the United States Pharmacopeia - USP), the acceptance criterion for a specified impurity should typically be set no higher than the compendial limit. regulations.gov If an impurity is not listed in the monograph, its control must still be justified. youtube.com
The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. These thresholds are a cornerstone of regulatory expectations.
Table 3: ICH Q3A(R2) Impurity Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
For any new, unspecified impurity found at a level greater than the identification threshold, its structure must be determined. If the level of any impurity exceeds the qualification threshold, it must be qualified for safety. iajps.com Therefore, for Ursodeoxycholic Acid Impurity 21, the manufacturer must ensure its control strategy keeps the impurity level below the qualification threshold or provide a comprehensive data package to justify its safety at a higher level in the final regulatory submission.
Advanced Research Perspectives on Ursodeoxycholic Acid Impurities
Development of Orthogonal Analytical Methods for Comprehensive Profiling
To ensure a complete and accurate impurity profile of Ursodeoxycholic Acid, relying on a single analytical method is often insufficient. Orthogonal analytical methods, which employ different separation and detection principles, provide a more comprehensive understanding of the impurity landscape. The use of multiple, dissimilar methods helps to confirm the identity of known impurities and detect unexpected ones that might be missed by a primary method.
A common primary method for analyzing UDCA and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bohrium.comnih.govnih.gov However, given that bile acids lack a strong UV chromophore, detection can be challenging. bohrium.comnih.gov To overcome this, various detectors can be employed. While UV detection at low wavelengths (around 200 nm) is possible, it often lacks specificity. bohrium.comnih.gov Refractive Index (RI) detection is a universal technique but suffers from lower sensitivity and is incompatible with gradient elution. nih.gov An Evaporative Light Scattering Detector (ELSD) offers a more sensitive universal detection method that is compatible with gradient elution, making it well-suited for impurity profiling. bohrium.comnih.gov
For true orthogonality, a different separation technique like Gas Chromatography-Mass Spectrometry (GC-MS) can be used. bohrium.comnih.gov This requires derivatization of the bile acids but provides excellent separation efficiency and definitive identification through mass fragmentation patterns. bohrium.comnih.gov The combination of liquid and gas chromatography techniques ensures a thorough screening of a wide range of potential impurities, from polar to non-polar and volatile to non-volatile compounds. More advanced techniques like two-dimensional liquid chromatography (2D-LC) can also be employed for complex samples, offering significantly higher peak capacity and resolution.
Table 1: Comparison of Orthogonal Analytical Methods for UDCA Impurity Profiling
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| RP-HPLC with UV/RI Detection | Separation based on polarity; detection by UV absorbance or refractive index change. bohrium.comnih.govnih.gov | Well-established, robust. | Low sensitivity and specificity for bile acids (UV); RI not compatible with gradients. bohrium.comnih.gov |
| RP-HPLC with ELSD | Separation based on polarity; detection of non-volatile analytes after mobile phase evaporation. bohrium.comnih.gov | Universal detection, good sensitivity, gradient compatible. | Non-linear response can complicate quantification. |
| RP-HPLC with Mass Spectrometry (LC-MS) | Separation based on polarity; detection by mass-to-charge ratio. researchgate.net | High sensitivity and specificity, provides molecular weight and structural information. | Higher cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point; detection by mass-to-charge ratio. bohrium.comnih.gov | High resolution, definitive identification. | Requires derivatization for non-volatile compounds like bile acids. bohrium.comnih.gov |
Automation and High-Throughput Screening for Impurity Detection
In pharmaceutical development and manufacturing, the ability to rapidly screen a large number of samples for impurities is crucial. Automation and High-Throughput Screening (HTS) platforms can be adapted for impurity detection to accelerate process development, formulation studies, and stability testing. sbpdiscovery.org
An automated HTS workflow for UDCA impurity analysis would typically involve robotic systems for sample preparation, including weighing, dissolution, and dilution, followed by automated injection into an analytical system, such as an Ultra-High-Performance Liquid Chromatography (UHPLC) system. sbpdiscovery.org UHPLC offers significantly faster analysis times compared to conventional HPLC, enabling the screening of hundreds of samples per day. The system can be equipped with a multi-channel detector, like a diode-array detector (DAD) and an ELSD or a mass spectrometer, to gather comprehensive data on each sample. sbpdiscovery.org Data analysis can also be automated, with software flagging any samples that exceed predefined impurity thresholds. This approach allows for efficient screening of different synthetic batches, stability samples, or formulation prototypes to identify trends in impurity formation.
Table 2: Illustrative High-Throughput Screening Workflow for UDCA Impurities
| Step | Description | Key Technologies |
|---|---|---|
| 1. Sample Logistics | Automated handling and tracking of sample plates (e.g., 96-well or 384-well). | Barcoding, Robotic Plate Movers. |
| 2. Sample Preparation | Robotic liquid handlers perform serial dilutions, addition of internal standards, and other preparatory steps. | Acoustic Liquid Handlers, Automated Pipetting Systems. sbpdiscovery.org |
| 3. Automated Analysis | Samples are automatically injected into a fast analytical system. | UHPLC systems, Autosamplers. |
| 4. Data Acquisition | Rapid data collection using sensitive and specific detectors. | DAD, ELSD, Mass Spectrometry. |
| 5. Data Processing & Reporting | Software automatically integrates peaks, calculates impurity levels, and flags out-of-specification results. | Chromatography Data System (CDS), Laboratory Information Management System (LIMS). |
In Silico Prediction of Potential Impurities and Degradation Pathways
Predictive software tools can play a significant role in identifying potential impurities and degradation products before they are encountered in the laboratory. researchgate.netnih.gov Programs like Zeneth use a knowledge base of chemical reactions to predict the likely degradation pathways of a drug substance under various stress conditions (e.g., acid, base, oxidation, photolysis, heat). researchgate.netscribd.com
By inputting the structure of Ursodeoxycholic Acid, these tools can generate a map of potential degradation products. researchgate.net For instance, the software could predict oxidation at the hydroxyl groups, epimerization, or reactions involving the carboxylic acid side chain. mdpi.com This predictive approach allows analytical scientists to proactively develop methods for impurities that are likely to form. It can also aid in the structural elucidation of unknown peaks observed during stability studies by providing a list of plausible structures and molecular weights. researchgate.net Studies have shown a significant increase in the predictive success of these tools as their underlying knowledge bases have expanded. nih.gov
Table 3: Examples of Predictable Degradation Transformations for UDCA
| Stress Condition | Potential Transformation | Predicted Impurity Type |
|---|---|---|
| Oxidative | Oxidation of 3-OH or 7-OH groups. | Keto-derivatives (e.g., 7-keto-lithocholic acid). |
| Acidic/Basic Hydrolysis | Epimerization at chiral centers. | Isomers of UDCA (e.g., chenodeoxycholic acid). mdpi.com |
| Thermal | Dehydration (loss of water). | Unsaturated derivatives. |
| Reaction with Excipients | Esterification with alcohol-containing excipients. | Ester impurities. |
Impurity-Specific Analytical Methodologies
While comprehensive profiling methods are essential, there is often a need to develop and validate methods that are highly specific for a particular impurity, especially if it is known to be toxic or is a key marker of a specific degradation pathway. For Ursodeoxycholic Acid Impurity 21, identified as (R)-ethyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, a targeted analytical method would be required for its quantification at trace levels. qccstandards.com
Given that this impurity is an ethyl ester derivative of UDCA, its chromatographic behavior will differ from the free acid impurities. A specific RP-HPLC method could be developed by optimizing the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water ratio and pH) to achieve baseline separation from UDCA and other related impurities. Due to the lack of a strong chromophore, detection would likely rely on ELSD or, more preferably, mass spectrometry. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode would provide the highest level of sensitivity and selectivity for quantifying this specific impurity. This involves monitoring a specific precursor-to-product ion transition for Impurity 21, ensuring that the signal is unique and free from interference.
Table 4: Hypothetical Parameters for an LC-MS/MS Method for UDCA Impurity 21
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for steroid-like structures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Optimized for separation from UDCA and other impurities. | To achieve baseline resolution. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Esters can be readily ionized in positive mode. |
| MS/MS Transition | Specific m/z (precursor) -> m/z (product) | Provides high selectivity and sensitivity for quantification. |
Understanding Impurity Interactions within Complex Formulations
Impurities in the drug substance can potentially interact with excipients in the final drug product, leading to the formation of new degradation products or affecting product performance. nih.gov For example, reactive impurities such as aldehydes or peroxides, which can be present in common excipients, may react with the active pharmaceutical ingredient (API). nih.gov
Ursodeoxycholic Acid Impurity 21, being an ethyl ester, could be susceptible to hydrolysis back to UDCA, particularly in formulations with a high water content or at non-neutral pH. Conversely, if the formulation contains residual ethanol (B145695) (from processing solvents) and acidic or basic excipients, there could be a potential for in-situ formation of Impurity 21 through the esterification of UDCA. Furthermore, this impurity could undergo transesterification reactions with certain functionalized excipients. Understanding these potential interactions is critical for developing a stable and robust formulation. This can be investigated through carefully designed drug-excipient compatibility studies, where the API is mixed with individual excipients and stored under accelerated stability conditions. Any changes in the impurity profile are then monitored using stability-indicating analytical methods.
Table 5: Potential Interactions of UDCA Impurity 21 in Formulations
| Interacting Component | Potential Reaction | Consequence |
|---|---|---|
| Water/Moisture | Hydrolysis | Reversion to UDCA, affecting impurity quantification. |
| Acidic/Basic Excipients | Catalysis of Hydrolysis/Esterification | Increased rate of degradation or formation. |
| Residual Solvents (e.g., Ethanol) | Esterification of UDCA | In-situ formation of Impurity 21. |
| Hydroxyl-containing Excipients | Transesterification | Formation of new, more complex ester impurities. |
Process Analytical Technology (PAT) for Real-time Impurity Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical quality and performance attributes of raw and in-process materials. nih.gov The goal is to ensure final product quality by monitoring the process in real-time. For UDCA manufacturing, PAT tools can be implemented to monitor the formation and clearance of impurities at various stages of the synthesis and purification process.
For example, spectroscopic probes such as Near-Infrared (NIR) or Raman spectroscopy could be integrated directly into reaction vessels or crystallization tanks. nih.gov These probes can provide real-time information on the concentration of UDCA and key impurities. By developing chemometric models that correlate the spectral data with impurity levels (as determined by a primary method like HPLC), it is possible to monitor the progress of a reaction or crystallization step without the need for traditional sampling and offline analysis. This allows for tighter control over process parameters to minimize impurity formation and ensure consistent product quality.
Table 6: Application of PAT Tools in UDCA Manufacturing
| PAT Tool | Unit Operation | Monitored Attribute | Benefit |
|---|---|---|---|
| Raman Spectroscopy | Reaction Monitoring | Conversion of starting material, formation of impurities. | Real-time process understanding and endpoint determination. |
| Near-Infrared (NIR) Spectroscopy | Crystallization | Polymorphic form, solvent content, impurity levels. | Ensures consistent crystal properties and purity. |
| Focused Beam Reflectance Measurement (FBRM) | Crystallization | Crystal size distribution. | Optimizes crystallization for efficient impurity purging. |
Green Analytical Chemistry Approaches for Impurity Analysis
The principles of Green Analytical Chemistry (GAC) aim to make analytical methods more environmentally friendly by reducing waste, minimizing energy consumption, and using less hazardous substances. These principles can be applied to the analysis of UDCA impurities.
A primary target for "greening" analytical methods is the reduction of organic solvent consumption in HPLC. ajpaonline.com This can be achieved by switching from conventional HPLC to UHPLC, which uses columns with smaller particle sizes and narrower internal diameters, resulting in lower flow rates and significantly reduced solvent usage per analysis. Another approach is to explore alternative mobile phases, such as replacing acetonitrile or methanol with more benign solvents like ethanol where feasible. Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, is an even greener alternative that can offer fast and efficient separations for steroid-like compounds such as UDCA and its impurities. Method development would focus on optimizing these greener systems to achieve the required separation and sensitivity for impurity detection.
Table 7: Comparison of Traditional vs. Green Analytical Approaches for UDCA Impurities
| Parameter | Traditional HPLC Method | Green UHPLC/SFC Method | Environmental Benefit |
|---|---|---|---|
| Solvent Consumption | High (e.g., 1-2 mL/min) | Low (e.g., 0.2-0.5 mL/min for UHPLC) | Significant reduction in organic solvent waste. |
| Solvent Type | Acetonitrile, Methanol | Ethanol, Supercritical CO₂ | Use of less toxic and more sustainable solvents. |
| Analysis Time | Long (e.g., 20-30 min) | Short (e.g., 2-5 min) | Reduced energy consumption per sample. |
| Sample Volume | ~10-20 µL | ~1-2 µL | Less sample waste. |
Q & A
Advanced Research Question
- Radiolabeled tracing : Synthesize Impurity 21 with -tags to track hepatic metabolism in primary hepatocyte cultures.
- Bile acid transporter assays : Use transfected HEK293 cells expressing NTCP or ASBT to assess Impurity 21’s uptake kinetics.
- CYP450 inhibition studies : Evaluate interactions with CYP3A4/7 using liver microsomes, as UDCA derivatives are known to modulate cytochrome activity .
How do pharmacopeial guidelines (e.g., USP, EP) specify acceptable limits for this compound?
Basic Research Question
The European Pharmacopoeia (EP) sets a threshold of ≤0.15% for unspecified impurities in UDCA formulations. For Impurity 21, which may fall under "other identified impurities," the limit is typically ≤0.10% unless genotoxic potential is confirmed. USP Chapter <476> recommends cross-referencing impurity-specific validation protocols to ensure compliance .
What are the implications of contradictory stability data for Impurity 21 under accelerated degradation conditions?
Advanced Research Question
Contradictory data (e.g., variable degradation rates in acidic vs. oxidative conditions) suggest:
- Matrix effects : Excipients in formulations may stabilize or destabilize Impurity 21.
- Photolytic sensitivity : Conduct controlled light-exposure studies (ICH Q1B) to assess photo-degradation pathways.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life, ensuring studies account for humidity and temperature fluctuations .
What synthetic routes are documented for generating this compound as a reference standard?
Basic Research Question
Impurity 21 is synthesized via:
- Microbial biotransformation : Incubate UDCA with Clostridium absonum to induce 7β-dehydroxylation.
- Chemical oxidation : Treat UDCA with Jones reagent (CrO/HSO) to generate keto derivatives, followed by selective reduction.
Purification involves preparative HPLC with C18 columns and mobile phases containing 0.1% formic acid to enhance peak symmetry .
How can advanced mass spectrometry techniques improve the detection sensitivity of Impurity 21 in biological matrices?
Advanced Research Question
- High-resolution MS (HRMS) : Use Q-TOF instruments with resolving power >30,000 to distinguish Impurity 21 from isobaric interferences in plasma or bile.
- Tandem MS/MS : Optimize collision energies to fragment precursor ions (e.g., m/z 407 → 343) for selective detection.
- Ion mobility spectrometry (IMS) : Separate co-eluting isomers based on differential drift times, enhancing specificity in complex samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
